![molecular formula C12H15N3 B1524108 2-(3-Aminopiperidin-1-yl)benzonitrile CAS No. 1248981-76-1](/img/structure/B1524108.png)
2-(3-Aminopiperidin-1-yl)benzonitrile
Overview
Description
“2-(3-Aminopiperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H15N3 . It is used for research purposes. This compound belongs to the class of organic compounds known as quinazolinamines .
Synthesis Analysis
There are several methods available for the synthesis of “2-(3-Aminopiperidin-1-yl)benzonitrile”. One such method is described in a patent . The patent describes an improved process for the preparation of this compound .Molecular Structure Analysis
The molecular weight of “2-(3-Aminopiperidin-1-yl)benzonitrile” is 201.27 g/mol. The InChI code for this compound is 1S/C12H15N3.2ClH/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15 .Physical And Chemical Properties Analysis
“2-(3-Aminopiperidin-1-yl)benzonitrile” is a powder that is stored at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Pharmaceutical Applications
“2-(3-Aminopiperidin-1-yl)benzonitrile” is a chemical compound that has been used in the synthesis of various pharmaceutical drugs . It’s often used as an intermediate in the production of more complex compounds .
Dipeptidyl Peptidase IV Inhibitors: One of the main applications of “2-(3-Aminopiperidin-1-yl)benzonitrile” is in the production of Dipeptidyl Peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that breaks down incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-IV, these drugs can help to control blood glucose levels, making them useful in the treatment of type 2 diabetes .
Polymorphs of Benzoate Salt: The compound has also been used in the creation of polymorphs of the benzoate salt of 2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile . These polymorphs have different physical properties, which can be advantageous in various pharmaceutical applications .
Chemical Research
“2-(3-Aminopiperidin-1-yl)benzonitrile” can also be used in chemical research, particularly in the study of amines and nitriles . Its unique structure makes it a valuable tool for exploring chemical reactions and processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work .
Mechanism of Action
Target of Action
The primary target of 2-(3-Aminopiperidin-1-yl)benzonitrile is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is considered a therapeutic target for the treatment of type 2 diabetes .
Mode of Action
This interaction could potentially influence the regulation of glucose metabolism .
Biochemical Pathways
Given its target, it is likely involved in pathways related to glucose metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Given its target, it may have potential effects on glucose metabolism .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHNNFGUPRUJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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